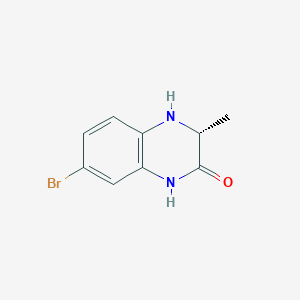

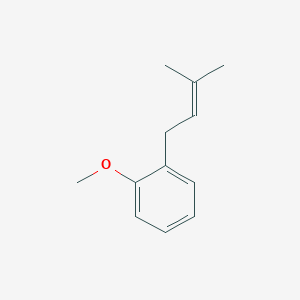

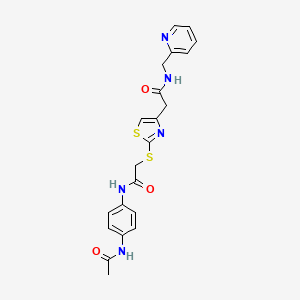

![molecular formula C26H24N6O B2643189 N~4~-(3-methoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-08-6](/img/structure/B2643189.png)

N~4~-(3-methoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N~4~-(3-methoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a part of a series of novel triazole-pyrimidine-based compounds . These compounds have been studied for their neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

These compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved a series of chemical reactions .Molecular Structure Analysis

The molecular structure of these compounds was analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were analyzed and the resulting mixture was cooled to room temperature, and excess phosphorus oxychloride was reduced in vacuo .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis and Cytotoxicity : Hassan et al. (2014) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives, exploring their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This study underscores the potential of these derivatives in medicinal chemistry and drug discovery, particularly in designing anticancer agents (Hassan, Hafez, & Osman, 2014).

Amino-Substituted Hybrids : Vicentes et al. (2019) developed a series of amino-substituted benzimidazole-pyrimidine hybrids, demonstrating their structural diversity and potential for biological applications. The study detailed the synthesis process and provided insights into the molecular and supramolecular structures of these compounds (Vicentes, Rodríguez, Ochoa, Cobo, & Glidewell, 2019).

Polyimide Materials : Zhang et al. (2005) synthesized a new kind of aromatic diamine monomer containing a pyridine unit, which was used to prepare a series of novel polyimides. These materials exhibited exceptional thermal and thermooxidative stability, highlighting the utility of pyrazolo[3,4-d]pyrimidine derivatives in high-performance polymer applications (Zhang, Li, Wang, Zhao, Shao, Yin, & Yang, 2005).

Biological Activity

Antimicrobial Applications : El‐Wahab et al. (2015) investigated heterocyclic compounds for their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. This study emphasizes the potential of pyrazolo[3,4-d]pyrimidine derivatives as antimicrobial additives for surface coatings and inks (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Antiviral and Anti-inflammatory Activities : Kaping et al. (2016) described a green and efficient synthesis method for pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for their anti-inflammatory and anti-cancer activities. This underscores the therapeutic potential of these compounds in treating inflammatory conditions and cancer (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Mecanismo De Acción

The mechanism of action of these compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Propiedades

IUPAC Name |

4-N-(3-methoxyphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O/c1-18-11-13-19(14-12-18)16-27-26-30-24(29-20-7-6-10-22(15-20)33-2)23-17-28-32(25(23)31-26)21-8-4-3-5-9-21/h3-15,17H,16H2,1-2H3,(H2,27,29,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVNZWUQGJMIKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

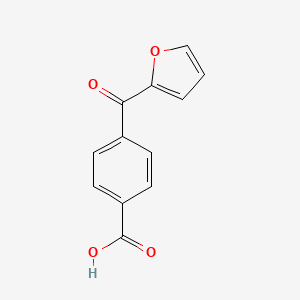

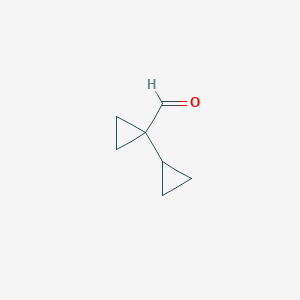

![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2643106.png)

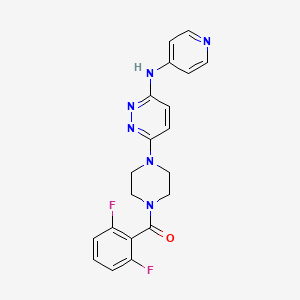

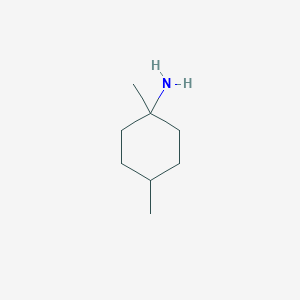

![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B2643114.png)

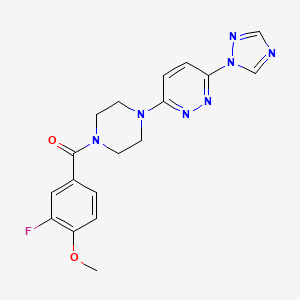

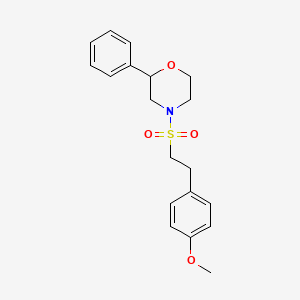

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2643115.png)

![N-Methyl-N-[2-oxo-2-[(1-propan-2-ylpyrazol-4-yl)amino]ethyl]prop-2-enamide](/img/structure/B2643123.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2643124.png)